molecular formula C35H32N2O10S4 B11093116 Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11093116
M. Wt: 768.9 g/mol
InChI Key: JMSOLVLHZYCDFF-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several stepsThe final step involves the esterification of the carboxyl groups to form the tetramethyl ester .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription .

Properties

Molecular Formula

C35H32N2O10S4

Molecular Weight

768.9 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H32N2O10S4/c1-16-13-18-20(14-17(16)2)37(22(38)15-47-33-36-19-11-9-10-12-21(19)48-33)34(3,4)28-23(18)35(24(29(39)43-5)25(49-28)30(40)44-6)50-26(31(41)45-7)27(51-35)32(42)46-8/h9-14H,15H2,1-8H3

InChI Key

JMSOLVLHZYCDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)COC5=NC6=CC=CC=C6S5

Origin of Product

United States

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